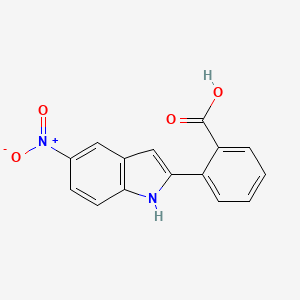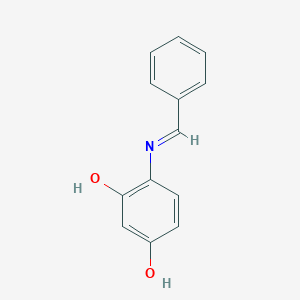
3-Methylglutaconic acid, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylglutaconic acid, bis(trimethylsilyl) ester is an organic compound with the molecular formula C12H24O4Si2. It is a derivative of 3-methylglutaconic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylglutaconic acid, bis(trimethylsilyl) ester typically involves the esterification of 3-methylglutaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Methylglutaconic acid+2(Trimethylsilyl chloride)→3-Methylglutaconic acid, bis(trimethylsilyl) ester+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
3-Methylglutaconic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Methylglutaconic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
3-Methylglutaconic acid, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent for gas chromatography and mass spectrometry.
Biology: Utilized in the study of metabolic pathways involving 3-methylglutaconic acid.
Medicine: Investigated for its potential role in diagnosing metabolic disorders related to 3-methylglutaconic aciduria.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methylglutaconic acid, bis(trimethylsilyl) ester involves its ability to act as a protecting group for carboxylic acids during chemical synthesis. The trimethylsilyl groups protect the carboxylic acid groups from unwanted reactions, allowing selective reactions to occur at other functional groups. The compound can be deprotected by hydrolysis to regenerate the original carboxylic acid.
類似化合物との比較
Similar Compounds
- 2-Methylglutaconic acid, bis(trimethylsilyl) ester
- 3-Methylglutaric acid, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Uniqueness
3-Methylglutaconic acid, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides stability and makes it a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
特性
分子式 |
C12H24O4Si2 |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
bis(trimethylsilyl) (E)-3-methylpent-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChIキー |
CWJVRLKZONLMHK-CSKARUKUSA-N |
異性体SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/CC(=O)O[Si](C)(C)C |
正規SMILES |
CC(=CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


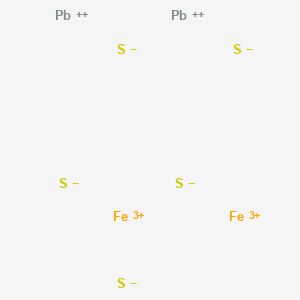
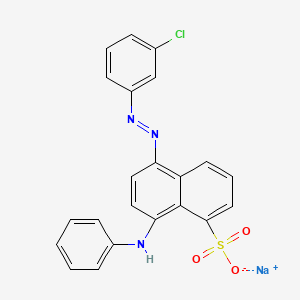
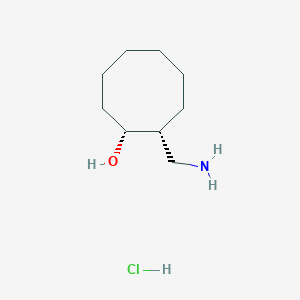
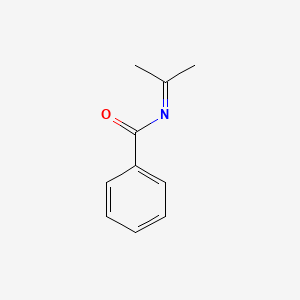
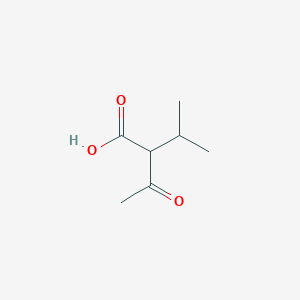
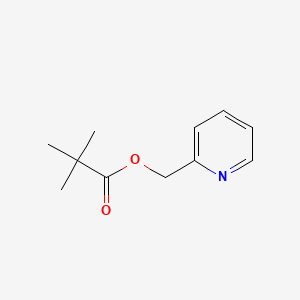

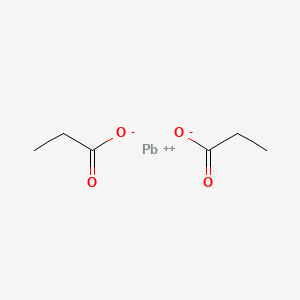
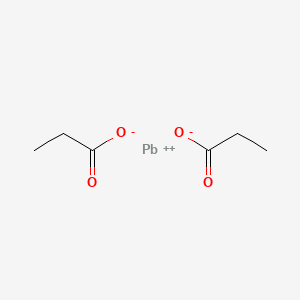
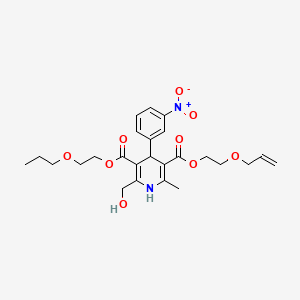

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
